molecular formula C10H11BrO B1268805 4-(4-bromophenyl)butan-2-one CAS No. 89201-84-3

4-(4-bromophenyl)butan-2-one

Cat. No.: B1268805
CAS No.: 89201-84-3
M. Wt: 227.1 g/mol
InChI Key: RCQQHTLGGMFKGG-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)butan-2-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanone moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromophenyl)butan-2-one can be achieved through several methods. One common approach involves the bromination of phenylacetic acid followed by a series of reactions to introduce the butanone group . Another method includes the use of Suzuki–Miyaura coupling, which involves the reaction of a bromophenyl derivative with a butanone precursor under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-(4-bromophenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)butan-2-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-Bromophenylacetic acid
  • 4-Bromophenol
  • 4-Bromofentanyl

Comparison: 4-(4-bromophenyl)butan-2-one is unique due to its combination of a bromophenyl group and a butanone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-bromophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQQHTLGGMFKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359986
Record name 4-(4-BROMOPHENYL)-2-BUTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89201-84-3
Record name 4-(4-BROMOPHENYL)-2-BUTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-pentanedione (200 mg, 206 μL, 2 mmol), the 4-bromobenzyl bromide (2 mmol), and anhydrous potassium carbonate (276 mg, 2 mmol) in methanol (10 mL) was heated at reflux temperature for 16 h. The mixture was then cooled to room temperature, methanol was removed under reduced pressure, and the resulting residue was partitioned between ethyl acetate (10 mL) and water (10 mL). The organic layer was separated, and the aqueous layer was extracted further with ethyl acetate (3×10 mL). The combined organic phase was washed with water (10 mL), dried over anhydrous Na2SO4, and then the solvent was removed under pressure. The resulting oil was chromatographed on a silica gel column using hexanes-ethyl acetate as mobile phase to give 4-(4-bromophenyl)-2-butanone as a clear liquid (302 mg, 67%): Rf=0.38 (hexanes-ethyl acetate 3:1 v/v); 1H NMR (400 MHz, CDCl3): δ 2.15 (s, 3H), 2.75 (t, J=7.2 Hz, 2H), 2.86 (t, J=7.2 Hz, 2H), 7.07 (d, J=8 Hz, 2H), 7.40 (d, J=8.4 Hz, 21; 13C NMR (100 MHz, CDCl3): δ 29.2, 30.2, 44.9, 120.0, 130.2, 131.7, 140.2, 207.4; HRMS (ESI) Calcd. for C10H11BrONa: 248.9891 [M+Na+]. Found: 248.9880.
Quantity
206 μL
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
276 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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